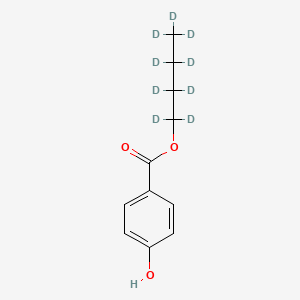

Butyl-d9 Paraben

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Butyl-d9 Paraben, also known as 4-Hydroxybenzoic Acid Butyl-d9 Ester, is a stable isotope labelled compound . It is an antimicrobial agent used in various industries . The molecular formula of Butyl-d9 Paraben is C11H5D9O3 and it has a molecular weight of 203.28 .

Synthesis Analysis

Butyl paraben is prepared by esterifying p-hydroxybenzoic acid with butyl alcohol in the presence of an acid catalyst, such as sulfuric acid, and an excess of the specific alcohol .

Molecular Structure Analysis

The molecular structure of Butyl-d9 Paraben is represented by the formula C11H5D9O3 . The structure of parabens, including Butyl-d9 Paraben, allows them to form almost ideal solid solutions near their melting temperatures .

Chemical Reactions Analysis

Parabens, including Butyl-d9 Paraben, can be degraded using various methods such as ultraviolet radiation combined with hydrogen peroxide . The kinetic model for this degradation incorporates photochemical and chemical reactions .

Physical And Chemical Properties Analysis

Parabens, including Butyl-d9 Paraben, have a peculiar solubility behavior in aqueous solution . Their solubility decreases when mixed with other parabens . They form almost ideal solid solutions near their melting temperatures .

Aplicaciones Científicas De Investigación

Preservative in Cosmetics, Food, and Medicine Industries

Butyl Paraben, including its deuterated form Butyl-d9 Paraben, has been widely used as a preservative in the cosmetics, food, and medicine industries . It’s known for its low reactivity, broad spectrum of antimicrobial activities, high chemical stability, lack of odor, colorlessness, non-volatility, and low cost of production .

Research on Oxidative Stress

Butyl Paraben has been used in research to evaluate its toxic effect on aquatic animals. For instance, Chinese striped-neck turtles were exposed to Butyl Paraben solutions with different concentrations to study the effect on the activity of antioxidant enzymes in the liver .

Study of Nrf2-Keap1 Signal Pathways

The expression of key genes in the Nrf2-Keap1 signal pathways was studied in the presence of Butyl Paraben. The results showed that the expression first increased and then decreased .

Research on Inflammatory Reaction

Butyl Paraben has been used to study the inflammatory reaction in the liver. The expression of the BAFF and IL-6 genes increased and then decreased with an increase in Butyl Paraben concentration .

Study of Apoptosis

Butyl Paraben induced oxidative stress which led to apoptosis. The expression of pro-apoptosis genes (BAX, cytc, Caspase3 and Caspase9) increased, while the expression of the anti-apoptosis gene Bcl2 decreased .

Endocrine Disruptor Studies

Parabens, including Butyl Paraben, can act as endocrine disruptors . Some reports suggest that they are carcinogenic compounds .

Safety and Hazards

Direcciones Futuras

The presence of parabens, including Butyl-d9 Paraben, in ecosystems is mainly related to wastewater discharges . There is ongoing research into the degradation of parabens and the effects of paraben exposure on human health . The European Chemicals Agency (ECHA) has added butylparaben to its Candidate List of substances of very high concern (SVHCs) because of its endocrine-disrupting properties .

Mecanismo De Acción

Target of Action

Butyl-d9 Paraben, also known as Butyl 4-hydroxybenzoate-d9, is an organic compound that has been proven to be a highly successful antimicrobial preservative in cosmetics . It is also used in medication suspensions and as a flavoring additive in food . The primary targets of Butyl-d9 Paraben are microbial cells, particularly bacteria and fungi .

Mode of Action

The exact mechanism of how parabens, including Butyl-d9 Paraben, work is unknown but they are proposed to act by inhibiting DNA and RNA synthesis, and enzymes like ATPase and phosphotransferase in some bacterial species . It has also been suggested that they interfere with membrane transport processes by disrupting the lipid bilayer and possibly causing the leakage of intracellular constituents .

Biochemical Pathways

Parabens, including Butyl-d9 Paraben, have been found to affect various biochemical pathways. They can disrupt the release of hypothalamic, pituitary, and peripheral hormones . At the intracellular level, they can interfere with nuclear receptors, membrane receptors, intracellular signaling pathways, and modulate gene expression .

Pharmacokinetics

It is known that deuterium substitution can potentially affect the pharmacokinetics and metabolic spectrum of drugs . More research is needed to fully understand the ADME properties of Butyl-d9 Paraben and their impact on its bioavailability.

Result of Action

It has been suggested that parabens may be associated with an increased risk of thyroid cancer and benign nodules . In addition, exposure to Butyl Paraben has been linked to changes in behavior and neurotransmitters, and cell apoptosis in the brain of Chinese striped-necked turtles .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Butyl-d9 Paraben. For instance, the frequency of use of personal care products has been found to correlate very well with urine biomarker levels of paraben and phenols . Furthermore, several chemicals, including parabens, were found to be inversely related to BMI, and lower levels of parabens were observed for participants with current eczema .

Propiedades

IUPAC Name |

1,1,2,2,3,3,4,4,4-nonadeuteriobutyl 4-hydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9/h4-7,12H,2-3,8H2,1H3/i1D3,2D2,3D2,8D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFOHBWFCKVYLES-WRMMWXQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)C1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl-d9 Paraben | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(Ethylseleno)ethyl]hydantoin](/img/structure/B565346.png)

![[2-(Methylsulfonyl)ethyl]carbamic Acid-13C2,15N Benzyl Ester](/img/structure/B565347.png)

![2-(Phenoxymethyl)-4-[3-(1-piperidinyl)propoxy]-1-[3-(4-piperidinyl)propyl]-1H-benzimidazole](/img/structure/B565354.png)

![10,11-Dihydro-5H-pyrido[2,3-c][2]benzazepine-10-carboxylic Acid Ethyl Ester](/img/structure/B565357.png)